Oseltamivir-d3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

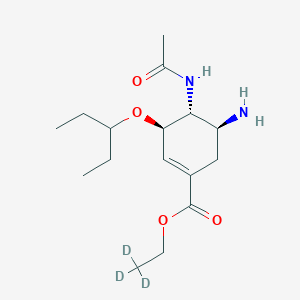

Molecular Formula |

C16H28N2O4 |

|---|---|

Molecular Weight |

315.42 g/mol |

IUPAC Name |

2,2,2-trideuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3 |

InChI Key |

VSZGPKBBMSAYNT-XWMJHSMOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])COC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oseltamivir-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical applications of Oseltamivir-d3. Oseltamivir-d3 is the deuterium-labeled version of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B viruses.[1] Due to the kinetic isotope effect, deuterated compounds like Oseltamivir-d3 are valuable tools in pharmaceutical research, particularly as internal standards for pharmacokinetic and metabolic studies, ensuring precise quantification in biological samples.[2][3][4]

Physicochemical Properties

Oseltamivir-d3 shares its core structure with Oseltamivir, with three hydrogen atoms on the acetyl group replaced by deuterium. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter the compound's fundamental chemical behavior. It is most commonly available as the phosphate salt prodrug or as its active metabolite, Oseltamivir-d3 acid (also known as Oseltamivir-d3 carboxylate).

Quantitative Data Summary

The key physicochemical properties of Oseltamivir-d3 and its active metabolite are summarized below for easy comparison.

Table 1: Physicochemical Properties of Oseltamivir-d3 and its Active Metabolite

| Property | Oseltamivir-d3 | Oseltamivir-d3 Acid (Carboxylate) |

| Synonyms | Oseltamivir D3, GS 4104-d3 | GS 4071-d3, Ro 64-0802-d3, Oseltamivir-d3 Carboxylic Acid |

| Molecular Formula | C₁₆H₂₅D₃N₂O₄[1] | C₁₄H₂₁D₃N₂O₄[5][6] |

| Molecular Weight | 315.42 g/mol [1][7] | 287.37 g/mol [5][6][8] |

| Exact Mass | 315.22373762 Da[7] | 287.192 Da[9] |

| CAS Number | 1093851-61-6[1] | 1242184-43-5[5][6][8] |

| Appearance | White to off-white solid[1] | White to off-white solid powder[9] |

| Isotopic Purity | >95%[6] | >95% (Isotopic Enrichment)[6] |

| Chemical Purity (HPLC) | - | >95%[6] |

| XLogP3-AA | 1.1[7] | - |

| Hydrogen Bond Donors | 2[7] | 3[9] |

| Hydrogen Bond Acceptors | 4[7] | 5[9] |

Solubility and Stability

Proper handling and storage are critical for maintaining the integrity of analytical standards.

Table 2: Solubility Data

| Compound | Solvent | Concentration | Notes |

| Oseltamivir-d3 | DMSO | 100 mg/mL (317.04 mM)[1] | Requires ultrasonic agitation; hygroscopic.[1] |

| Oseltamivir Phosphate | Water | ≥110 mg/mL[10] | - |

| Oseltamivir Phosphate | DMSO | ≥20.3 mg/mL[10] | Requires gentle warming.[10] |

| Oseltamivir Phosphate | Ethanol | ≥2.79 mg/mL[10] | Requires gentle warming and ultrasonic.[10] |

Table 3: Storage and Stability

| Form | Storage Temperature | Duration | Reference |

| Stock Solution | -80°C | 6 months | [1][8] |

| Stock Solution | -20°C | 1 month | [1][8] |

| Solid (Powder) | -20°C | 3 years | [9] |

| Solid (Powder) | 4°C | 2 years | [9] |

| In Plasma | Room Temperature | 4 hours | Stable[11] |

| In Plasma | -80°C | 31 days | Stable[11] |

| In Plasma | Freeze-Thaw Cycles | 3 cycles | Stable[11] |

Oseltamivir is chemically stable under recommended storage conditions.[12] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[12] Studies on non-deuterated Oseltamivir show that in aqueous oral solutions, stability is pH-dependent, with improved stability upon the addition of citric acid.[13]

Mechanism of Action and Metabolism

Oseltamivir itself is an inactive prodrug. Following oral administration, it is readily absorbed and extensively metabolized by hepatic esterases into its active form, Oseltamivir carboxylate.[14][15][16] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[8][14]

Neuraminidase is a surface glycoprotein essential for the viral life cycle. It cleaves sialic acid residues on host cells, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation, allowing the virus to spread.[16][17] By blocking this enzyme, Oseltamivir carboxylate halts the release of virions, thereby curtailing the propagation of the infection.[16][17]

Metabolic Pathway

The metabolic conversion from the inactive prodrug to the active metabolite is a critical step for its antiviral activity.

Caption: Metabolic activation of Oseltamivir-d3 prodrug in the liver.

Mechanism of Viral Inhibition

The active carboxylate metabolite directly interferes with the influenza virus life cycle.

Caption: Inhibition of viral neuraminidase by the active metabolite.

Experimental Protocols and Applications

The primary application of Oseltamivir-d3 is as an internal standard for the quantification of Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological matrices such as plasma.[2][11] Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves the accuracy and precision of the analysis.[2][11]

General Experimental Protocol: Quantification in Plasma via LC-MS/MS

This protocol outlines a typical workflow for using Oseltamivir-d3 as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Oseltamivir-d3 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Prepare a working internal standard (IS) solution by diluting the stock solution with a mixture of methanol and water to a final concentration appropriate for spiking into plasma samples (e.g., 50 ng/mL).

2. Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw plasma samples (e.g., 300 µL) obtained from study subjects.

-

Spike each plasma sample, calibration standard, and quality control sample with a fixed volume of the Oseltamivir-d3 working IS solution.

-

Vortex mix the samples.

-

Perform a solid-phase extraction to remove plasma proteins and other interfering substances. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase gradient, such as a mixture of methanol and 0.1% formic acid in water, to separate Oseltamivir, Oseltamivir carboxylate, and the internal standard.[11]

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for Oseltamivir, Oseltamivir carboxylate, and Oseltamivir-d3. The slight mass difference of the deuterated standard allows it to be distinguished from the non-labeled analyte.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

Determine the concentration of Oseltamivir and Oseltamivir carboxylate in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The internal standard corrects for variability in sample extraction and instrument response.

Analytical Workflow Diagram

Caption: Bioanalytical workflow using Oseltamivir-d3 as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. sussex-research.com [sussex-research.com]

- 7. Oseltamivir-d3 | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Oseltamivir D3|1093851-61-6|MSDS [dcchemicals.com]

- 13. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

Oseltamivir-d3: A Technical Overview of its Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. This document details its chemical structure, molecular weight, and provides insights into its synthesis and analytical characterization. The information is intended to support research and development activities involving this compound.

Core Data Presentation

Quantitative data for Oseltamivir-d3 and its phosphate salt are summarized in the table below for easy reference and comparison.

| Property | Oseltamivir-d3 | Oseltamivir-d3 Phosphate |

| Molecular Formula | C₁₆H₂₅D₃N₂O₄ | C₁₆H₂₈D₃N₂O₈P |

| Molecular Weight | 315.42 g/mol [1][2] | 413.42 g/mol [3] |

| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-(pentan-3-yloxy)-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate[1] | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate[3] |

| CAS Number | 1093851-61-6[2] | Not available |

Chemical Structure

The chemical structure of Oseltamivir-d3 is characterized by a cyclohexene ring with three stereocenters. The deuterium atoms are located on the acetyl group, specifically replacing the three protons of the methyl group.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. Oseltamivir carboxylate acts as a competitive inhibitor of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus to other cells.

Experimental Protocols

Synthesis of Oseltamivir-d3

One of the common synthetic routes starts from shikimic acid. A generalized, multi-step synthesis of Oseltamivir is described, and the key acetylation step where deuteration would occur is highlighted.

Exemplary Synthesis Outline (adapted from known Oseltamivir syntheses):

-

Starting Material: The synthesis typically begins with (-)-shikimic acid, a naturally occurring compound.

-

Formation of a Key Intermediate: Through a series of reactions including esterification, protection of hydroxyl groups, and epoxide formation, a key aziridine intermediate is synthesized.

-

Ring Opening: The aziridine ring is opened by reacting with 3-pentanol to introduce the characteristic pentoxy ether side chain.

-

Deprotection and Acetylation (Deuteration Step): The protecting groups on the amino functionality are removed. The resulting free amine is then acetylated. To produce Oseltamivir-d3, this step would be performed using a deuterated acetyl source, such as acetic-d3 anhydride or acetyl-d3 chloride, in the presence of a base.

-

Final Product Formation: Subsequent deprotection and salt formation (if preparing the phosphate salt) yield the final Oseltamivir-d3 product.

Note: This is a generalized description. The actual synthesis involves multiple complex steps with specific reagents and reaction conditions that would need to be optimized for the deuterated analog.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of Oseltamivir-d3 can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol based on published methods for Oseltamivir analysis.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Bicarbonate buffer (0.05 M, pH 10) or other suitable buffer system

-

Oseltamivir-d3 reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and bicarbonate buffer (e.g., 30:70 v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Detection Wavelength: 220 nm or 254 nm.[4]

-

Injection Volume: 2 µL.[4]

Procedure:

-

Standard Preparation: Prepare a stock solution of the Oseltamivir-d3 reference standard in a suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve the Oseltamivir-d3 sample in the mobile phase to a concentration within the range of the standard curve.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the Oseltamivir-d3 peak based on its retention time compared to the reference standard. The concentration of Oseltamivir-d3 in the sample can be calculated by comparing its peak area to the calibration curve generated from the standard solutions.

This technical guide provides foundational information for researchers and professionals working with Oseltamivir-d3. For specific applications, further optimization of synthetic and analytical methods may be required.

References

Synthesis of Deuterated Oseltamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for deuterated oseltamivir, a crucial tool in pharmacokinetic studies and metabolic profiling of the widely used antiviral drug. This document provides a comprehensive overview of a key synthetic approach, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

Oseltamivir, marketed as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections. To thoroughly understand its absorption, distribution, metabolism, and excretion (ADME), isotopically labeled versions of the drug are indispensable. Deuterium-labeled oseltamivir, in particular, offers a non-radioactive method for tracing the molecule's fate in biological systems. This guide focuses on a practical and efficient pathway for the synthesis of deuterated oseltamivir, specifically Oseltamivir-d3, where the acetyl group's methyl protons are replaced with deuterium.

Retrosynthetic Analysis

The most straightforward approach to synthesizing deuterated oseltamivir involves introducing the deuterium label at a late stage of an established synthetic route. The final step in many total syntheses of oseltamivir is the N-acetylation of the C4-amino group. By substituting the standard acetylating agent, acetic anhydride, with its deuterated analog, acetic anhydride-d6, the desired deuterated product can be obtained efficiently.

This strategy leverages well-established and optimized routes to the key diamino precursor of oseltamivir, thereby minimizing the need for extensive redevelopment of the entire synthetic sequence. The retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of deuterated oseltamivir.

Synthesis Pathway and Experimental Protocols

The following synthesis pathway is based on a well-documented route starting from a readily available epoxide precursor, which is itself derivable from (-)-shikimic acid. The key deuteration step is the acetylation of the azido-amine intermediate.

Overall Synthesis Workflow

The overall workflow for the synthesis of deuterated oseltamivir from the epoxide precursor is outlined below.

Caption: Workflow for the synthesis of deuterated oseltamivir.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate

This initial step involves the ring-opening of a suitable epoxide precursor with an azide source to introduce the C5-azido and C4-amino functionalities. While various methods exist for the formation of this precursor, for the purpose of this guide, we begin from the azido-amino compound.

Step 2: Synthesis of Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate [1]

-

To a solution of ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂), pyridine (1.5 eq) is added.

-

The mixture is stirred at room temperature, and acetic anhydride-d6 (1.2 eq) is added dropwise.

-

The reaction is then refluxed for 3 hours.

-

After completion, the reaction mixture is extracted with CH₂Cl₂, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the deuterated acetamido azide compound.

Step 3: Synthesis of Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate (Oseltamivir-d3) [1]

-

Zinc dust (10 eq) is added to a solution of the deuterated acetamido azide compound (1.0 eq) and ammonium chloride (10 eq) in ethanol (EtOH).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The reaction is quenched with an ammonium hydroxide solution and then extracted with ethyl acetate (EtOAc).

-

The organic layer is washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford Oseltamivir-d3.

Quantitative Data

The following table summarizes the expected yields for each key step in the synthesis of deuterated oseltamivir.

| Step | Reactants | Products | Reagents | Solvent | Yield (%) |

| 1. Azide Ring Opening | Epoxide Precursor | Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate | NaN₃, NH₄Cl | EtOH | ~21 |

| 2. Deuterated Acetylation | Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate | Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate | Acetic Anhydride-d6, Pyridine | CH₂Cl₂ | ~80 |

| 3. Azide Reduction | Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate | Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate (Oseltamivir-d3) | Zn, NH₄Cl | EtOH | ~42 |

Conclusion

The synthesis of deuterated oseltamivir, specifically Oseltamivir-d3, can be readily achieved through a late-stage deuteration strategy. By incorporating deuterated acetic anhydride in the final acetylation step of a known synthetic route, the desired labeled compound can be produced with good efficiency. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development, facilitating further studies into the pharmacokinetics and metabolism of this vital antiviral agent. The use of readily available starting materials and well-established reactions makes this approach both practical and scalable for laboratory settings.

References

Certificate of Analysis: Oseltamivir-d3 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Oseltamivir-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. This document outlines the key quality attributes, experimental procedures, and data interpretation for this stable isotope-labeled compound.

Compound Identification and Specifications

Oseltamivir-d3 is the N-acetyl-d3 isotopologue of Oseltamivir. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Oseltamivir in biological matrices.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | [1][2] |

| Synonyms | Oseltamivir acid N-acetyl-d3, GS-4071-d3, Ro 64-0802-d3 | [3][4] |

| Molecular Formula | C₁₄H₂₁D₃N₂O₄ | [3] |

| Molecular Weight | 287.37 g/mol | [1][2][3] |

| CAS Number | 1242184-43-5 | [1][2][3] |

| Unlabeled CAS Number | 187227-45-8 | [1][2] |

| Isotopic Enrichment | >95% | [3] |

Analytical Data

The quality of Oseltamivir-d3 is assessed through a variety of analytical techniques to confirm its identity, purity, and stability.

Table 2: Quality Control Analytical Results

| Test | Method | Specification | Result |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95% | >95%[1][2][3] |

| Identity | Mass Spectrometry (MS) | Conforms to structure | Conforms |

| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry (MS) | >95% Deuterium incorporation | >95%[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections describe the protocols for the key experiments performed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of the Oseltamivir-d3 sample by separating it from any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and isotopic enrichment of Oseltamivir-d3.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Method:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 100-500.

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly into the mass spectrometer.

Data Analysis: The presence of the [M+H]⁺ ion corresponding to the calculated exact mass of Oseltamivir-d3 confirms its identity. Isotopic purity is determined by the relative abundance of the d3 isotopologue compared to unlabeled and other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Oseltamivir-d3 and the position of the deuterium label.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

-

Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d4.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed.

Data Analysis: The absence of the N-acetyl proton signal in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum confirms the site of deuteration. The remaining signals should be consistent with the structure of Oseltamivir.

Visualized Workflows

Quality Control Testing Workflow

The following diagram illustrates the typical workflow for the quality control testing of a new batch of Oseltamivir-d3.

References

The Gold Standard: A Technical Guide to the Rationale and Application of Deuterated Internal Standards in Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and pharmacokinetic (PK) analysis, the pursuit of accurate and reliable data is paramount. This in-depth technical guide delves into the core rationale for the use of deuterated internal standards (IS) in bioanalysis, a practice widely recognized as the gold standard. This guide will explore the fundamental principles, practical applications, and significant advantages of employing these stable isotope-labeled compounds, providing researchers with the essential knowledge to develop robust and defensible bioanalytical methods.

The Critical Role of Internal Standards in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to various sources of error that can compromise the accuracy and precision of quantitative results. These variabilities can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to compensate for these potential inconsistencies.[2]

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to effectively track and correct for variability throughout the analytical process.[2] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, and specifically deuterated internal standards, are widely recommended by regulatory bodies like the European Medicines Agency (EMA) for their superior performance.[3]

Why Deuterium? The Advantages of Stable Isotope Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is the most common choice for creating SIL internal standards.[4] The substitution of one or more hydrogen atoms with deuterium results in a molecule that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they experience similar effects throughout the analytical workflow.[5]

The primary advantages of using deuterated internal standards include:

-

Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex mixtures that can significantly impact the ionization efficiency of an analyte in the mass spectrometer, leading to ion suppression or enhancement.[3] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[6]

-

Correction for Variability in Sample Preparation: Steps such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can introduce variability in analyte recovery. A deuterated internal standard, added at the beginning of the sample preparation process, will experience similar losses, ensuring that the final analyte-to-internal standard ratio remains constant and reflective of the true analyte concentration.

Key Considerations in the Use of Deuterated Internal Standards

While deuterated internal standards offer significant advantages, several factors must be carefully considered to ensure their appropriate and effective use:

-

Isotopic Purity: The deuterated internal standard should have high isotopic purity to minimize the contribution of any unlabeled analyte, which could interfere with the accurate measurement of the endogenous analyte.[7]

-

Potential for Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time.[5][8] While often negligible, this shift can, in some cases, lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.[8]

-

Deuterium Exchange: It is crucial to ensure that the deuterium atoms are placed in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix.[9][10] Such exchange can lead to a decrease in the isotopic purity of the internal standard and compromise the accuracy of the assay.

Quantitative Data Summary: Performance Comparison

The use of deuterated internal standards consistently leads to improved bioanalytical assay performance compared to the use of structural analogs. The following tables summarize key performance parameters from comparative studies.

| Parameter | Deuterated Internal Standard | Analog Internal Standard | Reference(s) |

| Precision (CV%) | Lower CV% values, indicating higher precision. | Higher CV% values, indicating lower precision. | [4] |

| Accuracy (% Bias) | Closer to 100% (lower bias), indicating higher accuracy. | More significant deviation from 100% (higher bias). | [11] |

| Matrix Effect | Effectively compensates for ion suppression/enhancement. | Less effective at compensating for matrix effects. |

Table 1: General Comparison of Assay Performance.

| Study | Analyte | Internal Standard Type | Key Finding | Reference |

| Wieling et al. | Kahalalide F | Deuterated (D8) | Statistically significant improvement in precision and accuracy compared to the analog IS. | [11] |

| Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus | Everolimus | Deuterated (d4) vs. Analog (32-desmethoxyrapamycin) | Both were acceptable, but the deuterated IS showed a more favorable comparison with an independent LC-MS/MS method. | [4] |

Table 2: Specific Case Study Comparisons.

Experimental Protocols: A Step-by-Step Guide

The development and validation of a robust bioanalytical method using a deuterated internal standard involves a series of well-defined steps.

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

Solid-phase extraction is a common technique for cleaning up complex biological samples and concentrating the analyte of interest.

Caption: A typical solid-phase extraction (SPE) workflow for bioanalysis.

Detailed Methodology for SPE:

-

Conditioning: The SPE sorbent is treated with an organic solvent (e.g., methanol) to activate the functional groups.

-

Equilibration: The sorbent is then equilibrated with a solution similar in composition to the sample matrix to maximize analyte retention.

-

Sample Loading: The pre-treated sample containing the analyte and deuterated internal standard is loaded onto the SPE cartridge.

-

Washing: The sorbent is washed with a solvent that removes interfering compounds without eluting the analyte and internal standard.[3]

-

Elution: A stronger solvent is used to elute the analyte and internal standard from the sorbent.[3]

-

Evaporation and Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

A comprehensive validation process is essential to ensure the reliability of the bioanalytical method.

Caption: A streamlined workflow for bioanalytical method validation.

Detailed Method Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

-

Linearity and Range: The concentration range over which the assay is accurate and precise.[13]

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).[13]

-

Recovery and Matrix Effect: The efficiency of the extraction process (recovery) and the influence of the biological matrix on the analytical signal (matrix effect).[13]

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[13]

Logical Relationship: The Impact of Deuterated Internal Standards

The use of a deuterated internal standard directly addresses key challenges in bioanalysis, leading to more reliable pharmacokinetic data.

Caption: The logical flow from bioanalytical challenges to improved data quality.

Conclusion

The use of deuterated internal standards is a cornerstone of modern bioanalytical practice in pharmacokinetics. Their ability to effectively compensate for matrix effects and variability in sample preparation leads to a significant improvement in the accuracy and precision of quantitative data. While careful consideration of factors such as isotopic purity and potential chromatographic shifts is necessary, the benefits of employing deuterated internal standards far outweigh the challenges. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data that is essential for making informed decisions throughout the drug development process.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 6. texilajournal.com [texilajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Oseltamivir-d3 CAS number and chemical identifiers

An In-depth Technical Guide to Oseltamivir-d3

This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated isotopologue of Oseltamivir. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work, particularly in pharmacokinetic and metabolic studies. Oseltamivir-d3 serves as an ideal internal standard for the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in various biological matrices.

Chemical Identity and Properties

Oseltamivir is an antiviral prodrug that is hydrolyzed in vivo to its active form, Oseltamivir Carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme found in influenza A and B viruses, preventing the release of new viral particles from infected cells.

The deuterated form, Oseltamivir-d3, typically involves the substitution of three hydrogen atoms with deuterium on the acetyl group. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the chemical properties of the molecule. This guide covers both the deuterated prodrug (Oseltamivir-d3) and its deuterated active metabolite (Oseltamivir-d3 Acid or Carboxylate).

Data Presentation: Chemical Identifiers

The following tables summarize the key chemical identifiers and properties for both Oseltamivir-d3 and Oseltamivir-d3 Acid.

Table 1: Oseltamivir-d3 (Ethyl Ester Prodrug)

| Identifier | Value | Source(s) |

| CAS Number | 1093851-61-6 | [1][2] |

| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate | [1] |

| Molecular Formula | C16H25D3N2O4 | [2] |

| Molecular Weight | 315.42 g/mol | [1][2] |

| Synonyms | Oseltamivir D3, MSK10083D3 | [1] |

Table 2: Oseltamivir-d3 Acid (Active Metabolite)

| Identifier | Value | Source(s) |

| CAS Number | 1242184-43-5 | [3][4][5][6] |

| Alternate Names | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; Oseltamivir-d3 Carboxylic Acid; GS-4071-d3; Ro 64-0802-d3 | [3][4] |

| Molecular Formula | C14H21D3N2O4 | [3][4] |

| Molecular Weight | 287.37 g/mol | [3][4] |

| Purity | >95% (HPLC) | [4] |

| Isotopic Enrichment | >95% | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Oseltamivir and its isotopologues are crucial for research and development.

Synthesis Pathway Overview

The total synthesis of Oseltamivir is a complex, multi-step process, commercially starting from shikimic acid.[7] The synthesis of Oseltamivir-d3 follows the same pathway, with the introduction of the deuterium label occurring during the acetylation step.

Generalised Synthesis Steps:

-

Starting Material : The synthesis typically begins with a protected form of shikimic acid or other suitable chiral precursors.[7][8]

-

Epoxide Formation : Key intermediates, often epoxides or aziridines, are formed to install the necessary stereochemistry on the cyclohexene ring.[7]

-

Amine Installation : The two amine groups at the C4 and C5 positions are introduced. This is a critical step, often involving an azide intermediate which is later reduced.[8]

-

Ether Linkage : The characteristic 3-(1-ethylpropoxy) side chain is introduced via ring-opening of an epoxide or aziridine with 3-pentanol.[7]

-

Deuterated Acetylation : To produce Oseltamivir-d3, the primary amine is acetylated using a deuterated reagent, such as acetic anhydride-d6. This step incorporates the three deuterium atoms onto the acetyl group.

-

Esterification and Deprotection : The carboxylic acid is converted to its ethyl ester, and any remaining protecting groups are removed.[7]

-

Purification and Salt Formation : The final product is purified, typically using chromatography, and may be converted to a phosphate salt to enhance stability and bioavailability.[7]

Analytical Protocol: Quantification by LC-MS/MS

Oseltamivir-d3 is primarily used as an internal standard for the accurate quantification of Oseltamivir and its metabolite in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10]

Methodology:

-

Sample Preparation :

-

To a known volume of biological matrix (e.g., plasma, urine, saliva), add a precise amount of Oseltamivir-d3 solution as the internal standard.[9]

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation (HPLC) :

-

Column : A reverse-phase C18 column (e.g., X terra C18, 150 mm x 4.6 mm) is commonly used.

-

Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Flow Rate : Typically set between 0.5 mL/min and 1.0 mL/min.[9]

-

Injection Volume : 5-20 µL.

-

Column Temperature : Maintained at a constant temperature, for instance, 40°C.[10]

-

-

Mass Spectrometric Detection (MS/MS) :

-

Ionization : Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions :

-

Oseltamivir : Monitor the transition from the parent ion (m/z) to a specific product ion.

-

Oseltamivir Carboxylate : Monitor its unique parent-to-product ion transition.

-

Oseltamivir-d3 (Internal Standard) : Monitor the transition corresponding to the deuterated molecule. The +3 Da mass shift allows it to be distinguished from the non-deuterated analyte.

-

-

Quantification : The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (Oseltamivir-d3) and comparing it against a calibration curve.

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to Oseltamivir-d3.

Caption: In-vivo metabolic activation of Oseltamivir-d3.

Caption: LC-MS/MS analytical workflow using Oseltamivir-d3.

References

- 1. Oseltamivir-d3 | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oseltamivir D3|1093851-61-6|MSDS [dcchemicals.com]

- 3. scbt.com [scbt.com]

- 4. sussex-research.com [sussex-research.com]

- 5. Oseltamivir acid D3 | CAS#:1242184-43-5 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. york.ac.uk [york.ac.uk]

- 9. erurj.journals.ekb.eg [erurj.journals.ekb.eg]

- 10. rjpbcs.com [rjpbcs.com]

Navigating the Critical Parameters of Oseltamivir-d3 Stock Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Oseltamivir-d3, a deuterated isotopologue of the antiviral agent Oseltamivir. Understanding the solubility and stability of Oseltamivir-d3 stock solutions is paramount for ensuring the accuracy, reproducibility, and validity of preclinical and clinical research. This document synthesizes available data on solubility in common laboratory solvents and provides a detailed analysis of the stability of Oseltamivir and its deuterated forms under various storage and stress conditions. Experimental protocols for solution preparation and stability assessment are also detailed to aid in the design and execution of robust scientific studies.

Solubility Profile of Oseltamivir-d3 and its Analogs

The solubility of a compound is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. While specific quantitative data for Oseltamivir-d3 is limited in publicly available literature, information from suppliers and data on the non-deuterated form, Oseltamivir Phosphate, provide valuable guidance. It is important to note that the introduction of deuterium atoms is not expected to significantly alter the fundamental solubility characteristics of the molecule.

Data Presentation: Solubility of Oseltamivir-d3 and Oseltamivir Phosphate

| Compound | Solvent | Temperature | Solubility | Source |

| Oseltamivir-d3 | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [1] |

| Oseltamivir-d3 | Dimethyl Sulfoxide (DMSO) | Not Specified | Possibility of 40 mg/mL mother liquor | [2] |

| Oseltamivir acid-d3 | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 5 mg/mL | [3] |

| Oseltamivir-d3 Acid | Water | Not Specified | Soluble (qualitative) | |

| Oseltamivir-d3 Acid | Methanol | Not Specified | Soluble (qualitative) | |

| Oseltamivir Phosphate | Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | [4] |

| Oseltamivir Phosphate | Dimethylformamide (DMF) | Not Specified | ~0.5 mg/mL | [4] |

| Oseltamivir Phosphate | Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL | [4] |

| Oseltamivir Phosphate | Dimethyl Sulfoxide (DMSO) | 25°C | 82 mg/mL | |

| Oseltamivir Phosphate | Water | 25°C | Insoluble | |

| Oseltamivir Phosphate | Ethanol | 25°C | Insoluble | |

| Oseltamivir Phosphate | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥20.3 mg/mL (with gentle warming) | [5] |

| Oseltamivir Phosphate | Water | Not Specified | ≥110 mg/mL | [5] |

| Oseltamivir Phosphate | Ethanol | Not Specified | ≥2.79 mg/mL (with gentle warming and ultrasonic) | [5] |

Note: Conflicting solubility data for Oseltamivir Phosphate highlights the importance of empirical determination for specific experimental needs.

Stability of Oseltamivir-d3 Stock Solutions

The stability of stock solutions is crucial for maintaining the integrity of the compound and ensuring the reliability of experimental results. While specific stability studies on Oseltamivir-d3 are not extensively documented, data from forced degradation studies of Oseltamivir and storage recommendations for Oseltamivir-d3 provide a strong foundation for understanding its stability profile.

Recommended Storage Conditions

For routine use, Oseltamivir-d3 stock solutions should be stored under the following conditions to minimize degradation:

It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Factors Influencing Stability

Several factors can impact the stability of Oseltamivir in solution. These are expected to have a similar effect on Oseltamivir-d3.

The pH of the solution is a critical determinant of Oseltamivir's stability. The non-deuterated form exhibits maximum stability at approximately pH 4. Significant degradation occurs under both acidic and alkaline conditions.

As with most chemical compounds, temperature plays a significant role in the stability of Oseltamivir solutions. Refrigerated storage (2-8°C) is recommended for aqueous formulations to prolong shelf-life. Forced degradation studies on Oseltamivir Phosphate have shown significant degradation at elevated temperatures (e.g., 80°C) in the presence of acid or base.

Studies on Oseltamivir Phosphate suggest that it is relatively stable to light. One forced degradation study reported minimal degradation (around 1.1%) upon exposure to light.[1] However, as a general precautionary measure, it is recommended to store stock solutions in light-protected containers (e.g., amber vials).

Oseltamivir is susceptible to oxidative degradation. The addition of antioxidants or the use of solvents purged with an inert gas may be considered for long-term storage or when working with sensitive assays.

Forced Degradation Studies (on Oseltamivir Phosphate)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the degradation of Oseltamivir Phosphate under various stress conditions.

| Stress Condition | Reagent | Temperature | Time | Degradation (%) | Source |

| Acidic Hydrolysis | 1.0 N HCl | 80°C | 30 min | 74% | [6] |

| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 10 min | 85.2% | [6] |

| Oxidation | 3% H₂O₂ | 80°C | 2 hours | 96.96% | [6] |

| Photolytic | Light Exposure | Not Specified | Not Specified | ~1.1% | [1] |

Experimental Protocols

Preparation of Oseltamivir-d3 Stock Solution (Example)

This protocol provides a general guideline for preparing a 10 mg/mL stock solution of Oseltamivir-d3 in DMSO.

Materials:

-

Oseltamivir-d3 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Accurately weigh the desired amount of Oseltamivir-d3 powder using a calibrated analytical balance. For a 10 mg/mL solution in 1 mL, weigh 10 mg.

-

Transfer the weighed powder to a clean, dry volumetric flask.

-

Add a portion of the DMSO (approximately 70-80% of the final volume) to the flask.

-

Vortex the mixture until the Oseltamivir-d3 is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

-

Once dissolved, allow the solution to return to room temperature.

-

Add DMSO to the flask to reach the final desired volume.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Dispense the stock solution into smaller, single-use aliquots in light-protected vials.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Stability-Indicating HPLC-UV Method for Oseltamivir

The following is an example of a stability-indicating HPLC-UV method adapted from the literature for the analysis of Oseltamivir. This method can be optimized for the analysis of Oseltamivir-d3.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a buffer (e.g., 0.1% octa-sulfonic acid) and acetonitrile in a ratio of 30:70 (v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 237 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Procedure for Stability Testing:

-

Prepare a stock solution of Oseltamivir-d3 at a known concentration.

-

Divide the stock solution into several aliquots.

-

Store the aliquots under the desired stability testing conditions (e.g., different temperatures, light exposure, pH).

-

At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), remove an aliquot from each storage condition.

-

Dilute the aliquot to a suitable concentration for HPLC analysis.

-

Inject the diluted sample into the HPLC system.

-

Analyze the resulting chromatogram to determine the peak area of the Oseltamivir-d3 peak.

-

Calculate the percentage of Oseltamivir-d3 remaining compared to the initial time point (T=0).

-

Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of Oseltamivir-d3 stock solutions.

Factors Affecting Oseltamivir-d3 Stability

Caption: Key factors influencing the stability of Oseltamivir-d3 in solution.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Oseltamivir-d3 stock solutions. While specific quantitative data for the deuterated form is not always available, the information presented, largely derived from studies on the non-deuterated Oseltamivir, offers crucial insights for researchers. Adherence to recommended storage conditions, careful consideration of factors influencing stability, and the use of validated analytical methods are essential for ensuring the integrity and reliability of research involving Oseltamivir-d3. It is strongly recommended that researchers perform their own solubility and stability assessments for their specific experimental conditions and formulations.

References

Methodological & Application

Application Notes and Protocols for the Use of Oseltamivir-d3 in Pharmacokinetic Studies of Tamiflu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Oseltamivir-d3 as an internal standard in the pharmacokinetic analysis of Oseltamivir (Tamiflu®) and its active metabolite, Oseltamivir Carboxylate.

Introduction

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylate.[1][2][3][4] This active metabolite is a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is crucial for the release of new virus particles from infected cells.[2] Accurate quantification of both Oseltamivir and Oseltamivir Carboxylate in biological matrices, primarily plasma, is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard, such as Oseltamivir-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Oseltamivir-d3 mimics the chemical and physical properties of the unlabeled analyte, ensuring accurate and precise quantification by compensating for variations in sample preparation and instrument response.

Pharmacokinetic Profile of Oseltamivir

Oseltamivir phosphate is readily absorbed after oral administration and is extensively converted to Oseltamivir Carboxylate by hepatic esterases.[1][2][3] At least 75% of an oral dose reaches the systemic circulation as the active metabolite.[2] The pharmacokinetic profiles of Oseltamivir and Oseltamivir Carboxylate are dose-proportional.[1][3]

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Oseltamivir and its active metabolite, Oseltamivir Carboxylate, following a standard 75 mg twice-daily dosing regimen.

| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |

| Cmax (ng/mL) | 65 | 348 | [2] |

| AUC (0-12h) (ng·h/mL) | 112 | 2719 | [2] |

| Elimination Half-life (t½) (h) | 1.0 (0.9–1.1) | 5.1 (4.7–5.7) | [1] |

| Protein Binding | 42% | ~3% | [2] |

| Volume of Distribution (Vd) (L) | - | 23-26 | [2] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma using Oseltamivir-d3 as an internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 200 µL of human plasma, add 50 µL of a mixed internal standard solution containing Oseltamivir-d3.[5]

-

Add 500 µL of 1.0% formic acid in water and vortex for 15 seconds.[5]

-

Centrifuge the samples at 3204 x g for 2 minutes at 10°C.[5]

-

Load the supernatant onto a pre-conditioned solid-phase extraction cartridge.[5]

-

Wash the cartridge twice with 1% formic acid in water.[5]

-

Elute the analytes with an appropriate organic solvent mixture.[5]

2. Chromatographic Conditions

-

HPLC Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[5]

-

Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 30:70, v/v).[5]

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[5][6]

-

Ionization Mode: Positive electrospray ionization (ESI+).[5]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Method Validation Parameters

The following table provides typical validation parameters for a robust bioanalytical method.

| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |

| Linearity Range (ng/mL) | 0.5 - 200 | 2.0 - 800 | [5][8] |

| Accuracy (%) | 91 - 102 | 88 - 109 | [6] |

| Precision (%RSD) | 0.9 - 13.7 | 0.5 - 8.2 | [6] |

| Mean Extraction Recovery (%) | 94.4 | 92.7 | [5][8] |

RSD: Relative Standard Deviation

Visualizations

Oseltamivir Metabolism and Mechanism of Action

Caption: Metabolic activation of Oseltamivir and its mechanism of action.

Bioanalytical Workflow for Oseltamivir Quantification

Caption: Workflow for the quantification of Oseltamivir in plasma.

References

- 1. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and safety of oseltamivir in patients with end-stage renal disease treated with automated peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Oseltamivir in Human Plasma via Protein Precipitation

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and efficient protein precipitation protocol for the quantification of oseltamivir in human plasma samples. Oseltamivir, a prodrug, is rapidly converted to its active metabolite, oseltamivir carboxylate, and is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1] Accurate determination of its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is simple, rapid, and suitable for high-throughput analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Oseltamivir is an orally administered neuraminidase inhibitor.[2] Following absorption, it is extensively metabolized by hepatic esterases to its active form, oseltamivir carboxylate.[1][3] While the prodrug oseltamivir has a plasma protein binding of approximately 42%, its active metabolite, oseltamivir carboxylate, exhibits negligible binding of about 3%.[1][2][3] This difference in protein binding necessitates an efficient sample preparation method to remove plasma proteins that can interfere with analytical instrumentation and compromise data quality.

Protein precipitation is a widely used technique for sample clean-up in bioanalysis due to its simplicity, speed, and cost-effectiveness.[4] This method involves the addition of a precipitating agent, such as an organic solvent or an acid, to the plasma sample to denature and precipitate proteins.[4] The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system or further processed. This application note provides a detailed protocol for protein precipitation using various common agents for the analysis of oseltamivir in plasma.

Experimental Workflow

Caption: Protein precipitation workflow for oseltamivir analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of different protein precipitation methods for the analysis of oseltamivir in human plasma.

| Precipitating Agent | Plasma:Agent Ratio (v/v) | Recovery (%) | Precision (%RSD) | Accuracy (%) | LLOQ (ng/mL) | Reference |

| Acetonitrile | 1:3 | >80 | <6 | - | - | [5] |

| Acetonitrile with 0.01% HCl | - | - | - | - | - | [6] |

| Trichloroacetic Acid (8% v/v) | 1:1 (approx.) | - | - | - | 3 | [7] |

| Perchloric Acid | - | - | - | - | - | [8] |

Note: A direct comparison of all methods under identical conditions is not available in the cited literature. The data presented is compiled from different studies and should be interpreted accordingly. "-" indicates data not specified in the cited source.

Experimental Protocols

1. Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Oseltamivir reference standard

-

Internal Standard (IS) (e.g., deuterated oseltamivir)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA)

-

Perchloric acid

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

LC-MS/MS system

2. Sample Preparation

The following are generalized protocols for protein precipitation using different agents. Optimization may be required for specific applications.

2.1. Acetonitrile Precipitation

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[9]

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add the internal standard solution.

-

Add 300 µL of cold acetonitrile (a 1:3 plasma to solvent ratio is common).[4]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

2.2. Methanol Precipitation

-

Follow steps 1-3 from the Acetonitrile Precipitation protocol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at ≥14,000 x g for 3 minutes.[11]

-

Transfer the supernatant for analysis.

2.3. Trichloroacetic Acid (TCA) Precipitation

-

Follow steps 1-3 from the Acetonitrile Precipitation protocol, using a 50 µL plasma sample.[7]

-

Add an equal volume of 8% (v/v) TCA in water.[7]

-

Vortex the mixture.

-

Incubate on ice for at least 1 hour.[12]

-

Centrifuge at maximum speed at 4°C for 10 minutes.[12]

-

Transfer the supernatant for analysis. Note that TCA can be corrosive to LC-MS/MS systems and may require a neutralization step or specific chromatographic conditions.

3. LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These should be optimized for the specific instrument and column used.

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[13]

-

Mobile Phase A: 10 mM Ammonium formate in water[13]

-

Mobile Phase B: Acetonitrile[13]

-

Gradient: Isocratic or gradient elution depending on the separation requirements. A common isocratic mobile phase is a 30:70 (v/v) mixture of mobile phase A and B.[13]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Injection Volume: 5 - 20 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Transitions:

Discussion

Protein precipitation is a straightforward and effective method for preparing plasma samples for oseltamivir analysis. Acetonitrile is often preferred as it generally provides cleaner extracts compared to methanol.[4] Acid precipitation with TCA is also effective but may lead to analyte co-precipitation and requires careful consideration of its compatibility with the analytical instrumentation.[5] The choice of the precipitating agent should be based on the desired recovery, matrix effects, and compatibility with the downstream analytical method. The provided protocols serve as a starting point, and optimization of parameters such as the plasma to precipitating agent ratio and centrifugation conditions is recommended for achieving the best results.

Conclusion

The protein precipitation protocols described in this application note offer a simple, rapid, and reliable method for the extraction of oseltamivir from human plasma. These methods are well-suited for high-throughput pharmacokinetic studies and therapeutic drug monitoring, enabling researchers and drug development professionals to obtain accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 10. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 12. qb3.berkeley.edu [qb3.berkeley.edu]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Oseltamivir and Oseltamivir-d3 by LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is rapidly hydrolyzed by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate. For pharmacokinetic and bioequivalence studies, accurate and sensitive quantification of oseltamivir in biological matrices is essential. This document provides detailed application notes and protocols for the analysis of oseltamivir and its deuterated internal standard, oseltamivir-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization (ESI).

Quantitative Data Summary

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for the quantification of analytes in complex matrices. The tables below summarize the reported MRM transitions for oseltamivir and its deuterated internal standard, oseltamivir-d3, in positive ESI mode. These transitions represent the precursor ion ([M+H]⁺) and the most abundant product ions observed upon collision-induced dissociation. Researchers should note that optimal collision energies are instrument-dependent and require empirical determination.

Table 1: MRM Transitions for Oseltamivir in Positive ESI Mode

| Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 313.1 | 166.2 | [1][2] |

| 313.3 | 166.1 | [3][4] |

| 313.4 | 225.1 | [5] |

| 313.1 | 208.1 | [2][6][7] |

Table 2: MRM Transitions for Oseltamivir-d3 in Positive ESI Mode

| Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 316.4 | 228.0 | [5] |

| 316.1 | 211.1 | [2][6][7] |

Note: Oseltamivir-d5 is also a commonly used internal standard. One study reported the MRM transition for Oseltamivir-d5 as m/z 318.1 → 171.2[1][2].

Experimental Protocols

The following protocols are generalized from multiple sources and should be optimized for specific instrumentation and laboratory conditions.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of oseltamivir from plasma samples.

Materials:

-

Human plasma (collected in fluoride/EDTA tubes to inhibit esterase activity)[8]

-

Methanol, HPLC grade

-

Internal Standard (Oseltamivir-d3) spiking solution in methanol

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 20 µL of internal standard spiking solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Table 3: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 50 x 2.1 mm, 1.8 µm | HILIC, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water, pH 3.5 |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min | 90% B held for 1 min, decrease to 10% B over 2 min, re-equilibrate for 2 min |

| Column Temperature | 40°C | 35°C |

| Injection Volume | 5 µL | 2 µL |

Mass Spectrometry Conditions

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Table 4: Mass Spectrometer Settings (Positive ESI)

| Parameter | Typical Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

| Nebulizer Gas (Nitrogen) | Instrument Dependent |

| Drying Gas (Nitrogen) | Instrument Dependent |

| Collision Gas (Argon) | Instrument Dependent |

Visualizations

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Oseltamivir-d3 in Bioequivalence Studies of Oseltamivir Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols detail the use of Oseltamivir-d3 as an internal standard in bioequivalence studies of oseltamivir phosphate. The focus is on the analytical methodology, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma.

Introduction

Bioanalytical Method: LC-MS/MS

A sensitive, selective, and rapid LC-MS/MS method is the standard for analyzing oseltamivir and its metabolite in plasma samples from bioequivalence studies.[1][7][9] This method typically involves solid-phase extraction (SPE) or protein precipitation for sample clean-up, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.[1][10][11]

Key Methodological Parameters

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of oseltamivir and oseltamivir carboxylate.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Oseltamivir | 0.5–200 | 0.5 | [1][7][9] |

| Oseltamivir Carboxylate | 2.0–800 | 2.0 | [1][7][9] |

| Oseltamivir | 0.52–207.00 | 0.52 | [8] |

| Oseltamivir Carboxylate | 4.08–1200.00 | 4.08 | [8] |

| Oseltamivir | 3–300 | 3 | [10] |

| Oseltamivir Carboxylate | 10–10,000 | 10 | [10] |

| Oseltamivir | 2.08–241.12 | 2.08 | [11] |

| Oseltamivir Carboxylate | 10.8–1251.8 | 10.8 | [11] |

| Oseltamivir | 0.3-200 | 0.3 | [12] |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Accuracy (%) | Precision (% CV) | Reference |

| Oseltamivir | LLOQ | -8.8 to 16.3 | -8.6 to 14.5 | [10] |

| Oseltamivir Carboxylate | All levels | -10.9 to 10.7 | -10.9 to 10.7 | [10] |

| Oseltamivir | All levels | 91–102 | 0.9 – 13.7 | [8] |

| Oseltamivir Carboxylate | All levels | 88–109 | 0.5 – 8.2 | [8] |

| Oseltamivir | Within- and between-run | 97 to 105 | <10 | [12] |

Table 3: Extraction Recovery

| Analyte | Mean Extraction Recovery (%) | Reference |

| Oseltamivir | 94.4 | [1][7][9] |

| Oseltamivir Carboxylate | 92.7 | [1][7][9] |

| Oseltamivir | ≥89 | [12] |

Experimental Protocols

Bioequivalence Study Design

Caption: Workflow of a typical crossover bioequivalence study.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a method described for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma.[1]

-

Plasma Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 200 µL of plasma into a pre-labeled tube.

-

-

Internal Standard Spiking:

-

Add a known amount of Oseltamivir-d3 and Oseltamivir Carboxylate-d3 working solution to each plasma sample, except for blank samples.

-

-

SPE Cartridge Conditioning:

-

Condition a solid-phase extraction cartridge (e.g., Orochem DVB-LP) with methanol followed by water.

-

-

Sample Loading:

-

Load the plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

-

Elution:

-

Elute the analytes and internal standards from the cartridge using an appropriate elution solvent (e.g., a mixture of dichlorvos solution and water).[1]

-

-

Sample Collection:

-

Collect the eluate in a clean tube.

-

-

Analysis:

-

Inject an aliquot of the eluate directly into the LC-MS/MS system for analysis.

-

LC-MS/MS Analysis

The following is a representative set of conditions. Optimization is required for specific instrumentation.

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[1][7][9]

-

Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 30:70, v/v).[1][7][9]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 40°C.[12]

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[1][7][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1][7][9]

-

MRM Transitions (Example):

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]